molecular formula C11H11NO2 B132212 4,5-Dimethoxy-1-cyanobenzocyclobutane CAS No. 35202-54-1

4,5-Dimethoxy-1-cyanobenzocyclobutane

Cat. No.: B132212
CAS No.: 35202-54-1
M. Wt: 189.21 g/mol
InChI Key: HJTHVTHXHHFXMJ-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-1-cyanobenzocyclobutane is an organic compound with the molecular formula C11H11NO2. It is a bicyclic structure containing a benzocyclobutane ring substituted with two methoxy groups and a cyano group. This compound is known for its applications in the synthesis of selective bradycardic agents and other pharmaceutical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4,5-Dimethoxy-1-cyanobenzocyclobutane involves the reaction of hydrocinnamonitrile with sodium amide (NaNH2) in liquid ammonia at -45°C. The reaction mixture is stirred for 2 hours, followed by the addition of ammonium chloride (NH4Cl) and water. The product is then recrystallized with ethanol to obtain this compound as a colorless powder .

Another method involves the use of n-butyllithium in tetrahydrofuran (THF) under an inert atmosphere at -10°C. The reaction is carried out with 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile, followed by the addition of diisopropylamine. The product is then crystallized and purified .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for higher yields and purity, and the processes are scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-1-cyanobenzocyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4,5-Dimethoxy-1-cyanobenzocyclobutane is in the development of pharmaceutical compounds. The compound serves as a crucial intermediate in the synthesis of ivabradine, a medication used to treat heart conditions by regulating heart rate. The synthetic pathways often involve the transformation of this compound into various derivatives that exhibit enhanced pharmacological properties.

Case Study: Ivabradine Synthesis

  • Synthesis Route : The synthesis of ivabradine involves several steps where this compound is utilized as an intermediate. The process includes hydrolyzing, reducing, and alkylating reactions to yield the final product with high purity and yield.
  • Pharmacological Importance : Ivabradine has shown effectiveness in treating chronic heart failure and angina pectoris, highlighting the significance of this compound in therapeutic applications.

Synthetic Applications

The compound's structural features make it an attractive building block for synthesizing various organic compounds. Its reactivity can be tailored through functional group modifications, allowing chemists to explore new synthetic pathways.

Synthetic Versatility

  • Functional Group Modifications : The methoxy groups act as electron-donating entities while the cyano group behaves as an electron-withdrawing group. This duality enhances the compound's reactivity and stability, making it suitable for diverse synthetic applications.
  • Potential Derivatives : Researchers can modify the compound to create derivatives aimed at targeting specific biological pathways or developing new materials with desired properties.

Material Science

In addition to its medicinal applications, this compound is explored for its potential in material science. The unique properties conferred by its molecular structure can be harnessed to develop advanced materials.

Material Development

  • Polymeric Materials : The compound can serve as a precursor for creating polymers with specific electronic or optical properties. This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
  • Nanotechnology Applications : Its ability to form stable structures may also find applications in nanotechnology, where it could be used to synthesize nanoparticles or nanocomposites with tailored functionalities.

Summary Table of Applications

Application AreaSpecific UseImportance
Medicinal ChemistryIntermediate for ivabradine synthesisTreatment of chronic heart conditions
Synthetic ChemistryBuilding block for organic synthesisVersatile modifications leading to new compounds
Material SciencePrecursor for polymersDevelopment of advanced electronic materials
NanotechnologyPotential use in nanoparticle synthesisTailored functionalities for various applications

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-1-cyanobenzocyclobutane involves its interaction with specific molecular targets and pathways. For example, in the development of bradycardic agents, the compound targets the cardiac pacemaker current (If) channels, leading to a reduction in heart rate. The methoxy and cyano groups play a crucial role in the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
  • 1-Cyano-4,5-dimethoxybenzocyclobutene
  • Ivabradine Impurity 79
  • Ivabradine Impurity 89

Uniqueness

4,5-Dimethoxy-1-cyanobenzocyclobutane is unique due to its specific substitution pattern on the benzocyclobutane ring, which imparts distinct chemical and biological properties. Its methoxy and cyano groups contribute to its reactivity and selectivity in various applications, making it a valuable compound in pharmaceutical and chemical research .

Biological Activity

4,5-Dimethoxy-1-cyanobenzocyclobutane (CAS No. 35202-54-1) is an organic compound characterized by its bicyclic structure that includes a benzocyclobutane ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry, particularly as a precursor in the synthesis of selective bradycardic agents like Ivabradine. This article explores the biological activity of this compound, highlighting its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H11NO2, with a molecular weight of approximately 189.21 g/mol. The compound features two methoxy groups and a cyano group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
CAS Number35202-54-1
Chemical StructureBicyclic with methoxy and cyano substituents

The primary mechanism of action for this compound involves its interaction with the cardiac pacemaker current (If) channels in the sinoatrial node of the heart. This interaction leads to a reduction in heart rate, making it useful as a bradycardic agent. The methoxy and cyano groups enhance the binding affinity and selectivity of the compound for its targets, which is crucial for its therapeutic efficacy in conditions such as angina pectoris and heart failure.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Cardiovascular Effects:

  • The compound has been studied for its ability to selectively slow down heart rate by inhibiting the If channels in cardiac tissues . This property is particularly beneficial in treating conditions that require heart rate modulation.

2. Cytotoxicity:

3. Pharmacokinetics:

  • The compound is noted to be a substrate for P-glycoprotein (P-gp) but does not inhibit major cytochrome P450 enzymes such as CYP2C19 and CYP3A4 . This profile suggests favorable pharmacokinetic properties that could enhance its therapeutic use.

Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

  • Selective Bradycardic Agents:
    Research has demonstrated that modifications in the structure of benzocyclobutane derivatives can lead to enhanced selectivity and potency as bradycardic agents. For instance, compounds similar to this compound have been synthesized and evaluated for their efficacy in reducing heart rate without significant side effects .
  • Synthetic Pathways:
    The synthesis of this compound involves several steps, including reduction reactions that convert cyano groups into amines or other functional groups. This synthetic versatility allows for the development of various derivatives with potentially enhanced biological activities.

Case Studies

A notable case study involved the synthesis of Ivabradine from intermediates including this compound. Ivabradine has been clinically used to treat chronic stable angina and heart failure by specifically targeting If channels . The successful application of this compound in clinical settings underscores its significance in cardiovascular pharmacotherapy.

Properties

IUPAC Name

3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-10-4-7-3-8(6-12)9(7)5-11(10)14-2/h4-5,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTHVTHXHHFXMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CC2=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020939
Record name Bicyclo[4.2.0]​octa-​1,​3,​5-​triene-​7-​carbonitrile, 3,​4-​dimethoxy-
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35202-54-1
Record name 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxybicyclo(4.2.0)octa-1,3,5-triene-7-carbonitrile
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Record name 35202-54-1
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Record name Bicyclo[4.2.0]​octa-​1,​3,​5-​triene-​7-​carbonitrile, 3,​4-​dimethoxy-
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Record name 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
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Synthesis routes and methods I

Procedure details

Under nitrogen, mix together 5.4 ml (0.0382 mol) of redistilled diisopropylamine and 60 ml of THF. Cool the mixture to −50° C. and pour in dropwise 15.3 ml (0.0382 mol) of a 2.5N solution of butyllithium in hexane. Allow the temperature to rise again to −5° C. and stir for 10 minutes. Cool the solution to −60° C. and pour in dropwise a solution of 3 g (0.00954 mol) of 2-(2-cyanoethyl)-4,5-dimethoxyphenyl dimethylsulphamate in 35 ml of THF. Allow the temperature slowly to rise again to −24° C. while monitoring by HPLC disappearance of the reactant. Add the reaction mixture to a mixture of water and ice and extract with ethyl acetate. Wash the organic phases in succession with 1N sodium hydroxide solution, aqueous 1N HCl solution, water and saturated aqueous NaCl solution and then dry them over MgSO4, filter, and evaporate off the solvents. 2 g of residue are obtained which is purified by flash chromatography on 70 g of silica (eluant=dichloromethane) to yield 0.9 g of title product in the form of a white solid.
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
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Name
solution
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2-(2-cyanoethyl)-4,5-dimethoxyphenyl dimethylsulphamate
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Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
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Reaction Step Four
Yield
50%

Synthesis routes and methods II

Procedure details

A solution of TosMIC (0.98 g, 4.98 mmol, 2.3 eq) in THF (3 mL) is poured, over 20 minutes, into a solution of potassium tert-butoxide (1.22 g; 10.9 mmol; 5 eq) in THF (7.5 mL) stirred at 0° C. under nitrogen. Then 200 μL of methanol are added to the mixture and stirring is maintained for 30 minutes at 0° C. In parallel, 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one (0.39 g, 2.17 mmol, 1 eq), lithium bromide (0.19 g, 2.17 mmol, 1 eq) and THF (2.5 mL) are transferred into a second three-necked flask. After cooling to 0° C. under nitrogen, the solution of TosMIC and potassium tert-butoxide is transferred to the reaction mixture. After returning to ambient temperature, the solution is heated to 40° C. and stirred for 16 hours at that temperature. The mixture is then hydrolysed with a solution of 11N HCl (0.7 mL, 7.73 mmol) in water (2 mL). After evaporating off the THF under reduced pressure, the product is extracted with 5 mL of dichloromethane. The organic phase is washed twice with 2×5 mL of water before being dried. The crude product is purified by column chromatography over silica gel using the binary mixture methylcyclohexane/ethyl acetate 75/25 to obtain the title product in the form of a cream-coloured powder.
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
200 μL
Type
solvent
Reaction Step Two
Quantity
0.98 g
Type
reactant
Reaction Step Three
Quantity
1.22 g
Type
reactant
Reaction Step Three
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Quantity
3 mL
Type
solvent
Reaction Step Three
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Quantity
7.5 mL
Type
solvent
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0.39 g
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reactant
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0.19 g
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reactant
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2.5 mL
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Type
reactant
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reactant
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0.7 mL
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reactant
Reaction Step Seven
Yield
54%

Synthesis routes and methods III

Procedure details

To a solution of NaNH2, prepared starting from 200 mL of liquid NH3 and 1 g of Na (catalyst: FeCl3) there are added, in portions, 5.4 g of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile and the reaction mixture is stirred at ambient temperature for 2 hours. After evaporating off the excess NH3, 2 g of NH4Cl and 200 mL of water are added in portions. The grey crystals formed are collected and recrystallised from ethanol to yield 2.38 g of the expected product.
[Compound]
Name
NaNH2
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Na
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5.4 g
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Name
liquid
Quantity
200 mL
Type
solvent
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Yield
74%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethoxy-1-cyanobenzocyclobutane
Reactant of Route 2
4,5-Dimethoxy-1-cyanobenzocyclobutane
Reactant of Route 3
4,5-Dimethoxy-1-cyanobenzocyclobutane
Reactant of Route 4
4,5-Dimethoxy-1-cyanobenzocyclobutane
Reactant of Route 5
4,5-Dimethoxy-1-cyanobenzocyclobutane
Reactant of Route 6
4,5-Dimethoxy-1-cyanobenzocyclobutane

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